2,5-Dichloro-4-nitrobenzamide
Overview
Description
2,5-Dichloro-4-nitrobenzamide is an organic compound with the molecular formula C7H4Cl2N2O3 It is a derivative of benzamide, characterized by the presence of two chlorine atoms and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dichloro-4-nitrobenzamide can be synthesized through the reaction of 2,5-dichloro-4-nitrobenzoic acid with ammonia or an amine in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, and may involve solvents like ethanol or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts such as palladium on carbon or platinum oxide, and reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted benzamides.
Reduction: Formation of 2,5-dichloro-4-aminobenzamide.
Oxidation: Formation of more oxidized derivatives, depending on the specific conditions and reagents used.
Scientific Research Applications
2,5-Dichloro-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological activity.
Comparison with Similar Compounds
2,5-Dichloro-4-nitrobenzamide can be compared with other similar compounds, such as:
2,4-Dichloro-5-nitrobenzamide: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.
2,6-Dichloro-4-nitrobenzamide: Another isomer with distinct properties and applications.
4-Nitrobenzamide: Lacks chlorine substituents, resulting in different chemical and biological behavior.
Properties
IUPAC Name |
2,5-dichloro-4-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O3/c8-4-2-6(11(13)14)5(9)1-3(4)7(10)12/h1-2H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRODVGVSUSNPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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